3'-Chlorobiphenyl-2-ylamine hydrochloride
Description
Contextualization within the Field of Substituted Biphenylamines
3'-Chlorobiphenyl-2-ylamine hydrochloride belongs to the broader class of substituted biphenylamines, which are compounds characterized by a biphenyl (B1667301) core structure with amino and other functional groups attached. Biphenyls themselves are significant intermediates in organic chemistry, forming the structural basis for a wide array of pharmacologically active compounds. The addition of functional groups, such as amines and halogens, to the biphenyl scaffold creates substituted derivatives with diverse chemical properties and applications.
Substituted biphenylamines are recognized for their utility in various fields, including medicinal chemistry, materials science, and agricultural chemistry. nih.gov The specific positioning and nature of the substituents on the biphenyl rings play a crucial role in determining the molecule's physical, chemical, and biological properties. nih.gov For instance, the presence of an amino group can provide a site for further chemical modification, while a chloro group can influence the molecule's electronic properties and reactivity. nih.gov These compounds are often used as building blocks or key intermediates in the synthesis of more complex molecules with desired functionalities. researchgate.net Research into substituted biphenylamines is driven by the quest for new molecules with enhanced or novel activities, such as antimicrobial, antifungal, and antitumor properties. nih.govacademicjournals.org
Structural Framework and Synthetic Utility of Biphenylamine Architectures
The structural framework of biphenylamine architectures consists of two phenyl rings linked by a single carbon-carbon bond, with an amine group substituted on one of the rings. This arrangement allows for a degree of rotational freedom around the biphenyl linkage, which can influence the molecule's three-dimensional shape and its interactions with other molecules. The presence of the amine group makes these compounds valuable synthetic intermediates. wikipedia.org
The synthetic utility of biphenylamine architectures is extensive. They serve as precursors for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and antioxidants. nih.gov For example, derivatives of diphenylamine (B1679370) have been synthesized and shown to possess significant antimicrobial and antifungal activities. nih.gov Furthermore, some biphenyl sulfonamide derivatives have been investigated for their potential as antitumor agents. academicjournals.org The versatility of the biphenylamine scaffold allows chemists to design and synthesize a vast number of derivatives with tailored properties for specific applications. The synthesis of these architectures often involves cross-coupling reactions to form the biphenyl core, followed by functional group manipulations to introduce the desired substituents. wikipedia.org A related compound, 4'-Chloro-biphenyl-2-ylamine, is utilized as a reagent in the synthesis of Boscalid, a fungicide used in agriculture. pharmaffiliates.comchemicalbook.com This highlights the practical importance of chlorinated biphenylamine structures as intermediates in producing commercially valuable chemicals. google.compatsnap.com
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1172032-93-7 chemicalbook.com |
| Molecular Formula | C12H11Cl2N chemicalbook.com |
| Molecular Weight | 240.13 g/mol chemicalbook.com |
| Synonyms | 2-(3-chlorophenyl)aniline:hydrochloride, 2-Amino-3'-chlorobiphenyl hydrochloride, 3'-Chloro-[1,1'-biphenyl]-2-amine hydrochloride chemicalbook.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3-chlorophenyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN.ClH/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14;/h1-8H,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCGTXAYDWIIDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657384 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139769-13-4 | |
| Record name | 3'-Chloro[1,1'-biphenyl]-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Chlorobiphenyl 2 Ylamine Hydrochloride
Established Multi-Step Synthesis Pathways from Aryl Precursors
Traditional synthetic approaches to biphenylamines often rely on sequential reaction pathways starting from readily available aryl precursors. These methods, while sometimes lengthy, provide a reliable route to the target compound.
Strategic Nitration and Subsequent Reduction Routes
A common and well-established strategy for the introduction of an amino group onto an aromatic ring involves a two-step process of nitration followed by reduction. chemguide.co.ukyoutube.comorganic-chemistry.org This approach can be adapted for the synthesis of the aminobiphenyl core.
The synthesis would typically begin with the nitration of a suitable biphenyl (B1667301) precursor. For instance, 3-chlorobiphenyl (B164846) could be nitrated to introduce a nitro group at the 2-position of the unsubstituted ring. The nitration of aromatic rings is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. chemguide.co.ukyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.
Following the successful nitration, the resulting nitro-chlorobiphenyl intermediate is then subjected to a reduction step to convert the nitro group into the desired amine functionality. organic-chemistry.org A variety of reducing agents can be employed for this transformation, with common choices including:
Metals in acidic media: A classic method involves the use of metals such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). chemguide.co.uk
Catalytic hydrogenation: This method utilizes hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). youtube.com
This two-step sequence provides a foundational method for accessing the aminobiphenyl scaffold.
Protocols for Hydrochloride Salt Formation
To enhance the stability and solubility of the final amine product, it is often converted into its hydrochloride salt. spectroscopyonline.comyoutube.com The formation of 3'-Chlorobiphenyl-2-ylamine hydrochloride is achieved by treating the free amine with hydrochloric acid. spectroscopyonline.com
The process generally involves dissolving the purified 3'-Chlorobiphenyl-2-ylamine in a suitable organic solvent, such as diethyl ether or isopropanol. google.com A solution of hydrogen chloride (HCl) in the same or a compatible solvent, or gaseous HCl, is then added to the amine solution. google.comorgsyn.org The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution and can be isolated by filtration, washed with a cold solvent to remove any residual impurities, and then dried. google.comnih.gov This straightforward acid-base reaction provides the stable and crystalline hydrochloride salt of the target compound. youtube.com
Application of Modern Cross-Coupling Reactions in Biphenylamine Core Assembly
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, offering more direct and efficient routes compared to traditional multi-step methods. bohrium.com These reactions are central to the modern synthesis of the 3'-Chlorobiphenyl-2-ylamine core.
Palladium-Catalyzed Cross-Coupling Strategies for Biaryl Synthesis
Palladium catalysts are particularly prominent in the formation of carbon-carbon and carbon-nitrogen bonds, providing powerful tools for constructing the biphenylamine framework. organic-chemistry.orgresearchgate.net
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryls. uliege.beorganic-chemistry.org This reaction involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with an arylboronic acid or its ester derivative. organic-chemistry.orgresearchgate.netyoutube.com For the synthesis of the 3'-Chlorobiphenyl-2-ylamine core, two main retrosynthetic disconnections are possible:
Coupling of a 2-amino-substituted arylboronic acid with a 3-chlorophenyl halide.
Coupling of a 3-chloro-substituted arylboronic acid with a 2-amino-substituted aryl halide.
The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂], a suitable phosphine (B1218219) ligand, and a base. uliege.beorganic-chemistry.org
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the direct synthesis of aryl amines from aryl halides or triflates and amines. wikipedia.orgorganic-chemistry.org This reaction can be employed to construct the 3'-Chlorobiphenyl-2-ylamine skeleton by coupling 2-bromo-3'-chlorobiphenyl with an ammonia (B1221849) equivalent or a protected amine. The development of various generations of phosphine ligands has significantly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of substrates under milder conditions. wikipedia.orgacs.orglibretexts.org
| Reaction | Aryl Halide/Triflate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Yield |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 2-Bromoaniline | 3-Chlorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | High |
| Suzuki-Miyaura | 1-Bromo-3-chlorobenzene | 2-Aminophenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane/H₂O | Good to High |
| Buchwald-Hartwig | 2-Bromo-3'-chlorobiphenyl | Ammonia | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | Moderate to High |
Non-Palladium Catalyzed Approaches for Biphenyl Construction (e.g., Nickel, Copper, Iron, Cobalt)
While palladium catalysts are dominant, there is growing interest in the use of more abundant and cost-effective first-row transition metals for cross-coupling reactions. rsc.org
Nickel-Catalyzed Coupling: Nickel complexes have emerged as effective catalysts for the synthesis of biaryls, often exhibiting different reactivity and selectivity compared to palladium. acs.orgacs.org Nickel-catalyzed Suzuki-type couplings can be employed for the formation of the biphenyl core. These reactions can sometimes be more effective for the coupling of less reactive aryl chlorides. acs.org
Copper-Catalyzed Coupling: Copper-catalyzed reactions, particularly the Ullmann condensation, have a long history in the formation of C-C and C-N bonds. rsc.org Modern advancements have led to the development of more efficient copper-catalyzed cross-coupling reactions that can be used for the synthesis of biphenylamines. These reactions often utilize diamine or other nitrogen-based ligands to facilitate the coupling process. rsc.org
Iron and Cobalt-Catalyzed Coupling: Research into the use of iron and cobalt catalysts for cross-coupling reactions is an active area of investigation. rsc.org These metals offer the potential for more sustainable and economical synthetic routes, although their application is currently less established than that of palladium, nickel, and copper.
| Metal Catalyst | Reaction Type | Aryl Halide | Coupling Partner | Typical Conditions | Advantages |
|---|---|---|---|---|---|
| Nickel | Suzuki-Miyaura type | Aryl Chloride/Bromide | Arylboronic acid | NiCl₂(dppp), Base, Solvent | Cost-effective, good for aryl chlorides |
| Copper | Ullmann type | Aryl Iodide/Bromide | Arylboronic acid or Amine | CuI, Ligand, Base, High Temp | Low cost, historical precedent |
| Iron | Cross-coupling | Aryl Halide | Grignard or Organozinc reagent | FeCl₃, Ligand, Solvent | Abundant, low toxicity |
| Cobalt | Cross-coupling | Aryl Halide | Grignard or Organozinc reagent | CoCl₂, Ligand, Solvent | Unique reactivity |
Regioselective Functionalization and Derivatization Studies of Related Chlorobiphenylamines
Further modification of the chlorobiphenylamine scaffold is often necessary to access a wider range of analogues for various applications. This involves the regioselective introduction of new functional groups or the derivatization of the existing amine group. jfda-online.commdpi.com
The amino group in chlorobiphenylamines is a versatile handle for derivatization. It can undergo a variety of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
These derivatization reactions can significantly alter the physicochemical properties of the parent molecule. jfda-online.commdpi.com
The regioselectivity of further electrophilic aromatic substitution on the chlorobiphenylamine ring system is governed by the directing effects of the existing substituents. The amino group is a strong activating group and is ortho-, para-directing, while the chloro group is a deactivating group but is also ortho-, para-directing. The phenyl group is a weak activating group. The interplay of these electronic effects, along with steric considerations, will determine the position of any new substituents.
Sustainable and Efficient Synthesis Approaches for Aminobiphenyl Derivatives
The growing emphasis on environmental stewardship in chemical manufacturing has spurred the development of sustainable and efficient synthetic methodologies for aminobiphenyl derivatives. These approaches, often guided by the principles of green chemistry, aim to minimize waste, reduce energy consumption, and utilize less hazardous materials compared to traditional methods. Key strategies include the adoption of solvent-free reaction conditions, the use of microwave and ultrasonic irradiation, and the development of highly efficient and recyclable catalytic systems. researchgate.netmdpi.comchemijournal.com
One prominent green approach is mechanosynthesis , which uses mechanical energy, typically through ball milling or grinding, to induce chemical reactions in the absence of bulk solvents. murraystate.edu This technique has been shown to be a safer, cleaner, and often faster method for synthesizing compounds like 2-aminobiphenyl (B1664054) palladacycles. murraystate.edu Compared to traditional solution-based syntheses that can be inefficient and generate significant solvent waste, mechanochemical methods can offer quantitative conversion in significantly less time. murraystate.edu For instance, a mechanosynthetic method for producing a 2-aminobiphenyl palladacycle achieved quantitative conversion in under three hours, a stark improvement over solution methods that might take a week to achieve a 75% yield. murraystate.edu
Microwave-assisted synthesis is another cornerstone of modern green chemistry, offering substantial benefits such as dramatically reduced reaction times, higher product yields, and improved purity. mdpi.commdpi.com By using microwave irradiation as an alternative energy source, organic reactions that might take hours or days to complete can often be finished in minutes. mdpi.com This efficiency stems from the ability of the reaction medium to absorb microwave energy directly and effectively. mdpi.com This technique has been successfully applied to synthesize various heterocyclic compounds and N-substituted amines, demonstrating its broad applicability. mdpi.comchemijournal.com
The development of advanced catalytic systems is also crucial for sustainable synthesis. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental for creating the biphenyl scaffold. researchgate.net Green advancements in this area focus on using highly efficient and recyclable catalysts to minimize waste and cost. For example, palladium on carbon (Pd/C) has been used as a catalyst for preparing 4'-chloro-2-aminobiphenyl. google.com Furthermore, novel systems like copper-nickel-palladium (Cu-Ni-Pd) nanoparticles encapsulated in polypropylene (B1209903) imine (PPI) dendrimers have shown high catalytic efficiency and can be easily separated and recycled for up to seven runs. researchgate.net
Recent research has also explored catalyst-free methods . One innovative approach involves the use of UV-A light to generate an aryl radical from soluble and safe aryl diazonium trifluoroacetates. This species then undergoes direct C-H arylation with an arene to form the biphenyl product under mild conditions, completely avoiding the need for a metal catalyst. researchgate.net
Finally, multicomponent, one-pot reactions represent a highly efficient and atom-economical strategy. nih.gov These reactions combine multiple starting materials in a single step to form a complex product, which simplifies procedures, reduces the need for purification of intermediates, and minimizes solvent usage. nih.gov Synthesizing polysubstituted aminopyrazoles through a simple, catalyst-free, one-pot grinding method exemplifies this approach's advantages over traditional multi-step sequences that often require expensive catalysts and anhydrous conditions. chemijournal.com
These sustainable methodologies are summarized in the table below, highlighting their advantages over conventional techniques.
| Methodology | Key Principles | Advantages | Relevant Compounds |
| Mechanosynthesis | Use of mechanical energy (ball milling, grinding); solvent-free. chemijournal.commurraystate.edu | Reduced solvent waste, faster reaction times, high yields, increased safety. murraystate.edu | 2-Aminobiphenyl palladacycles, Polysubstituted amino pyrazoles. chemijournal.commurraystate.edu |
| Microwave-Assisted Synthesis | Use of microwave irradiation as an energy source. mdpi.com | Significantly shorter reaction times, cleaner reactions, higher yields and purity. mdpi.commdpi.com | N-substituted amines, various heterocyclic compounds. mdpi.comchemijournal.com |
| Advanced Catalysis | Use of recyclable and highly efficient catalysts (e.g., Pd/C, nanoparticles). researchgate.netgoogle.com | High atom economy, catalyst recyclability, reduced waste streams. mdpi.comresearchgate.net | 4'-Chloro-2-aminobiphenyl, various biphenyl derivatives. researchgate.netgoogle.com |
| Catalyst-Free Synthesis | Use of alternative energy sources like UV light to initiate reactions. researchgate.net | Avoids catalyst-related cost and contamination, mild reaction conditions. researchgate.net | Substituted biphenyl derivatives. researchgate.net |
| One-Pot Reactions | Combining multiple reaction steps in a single vessel; often solvent-free. nih.gov | Increased efficiency, reduced waste, simplified workup, high atom economy. chemijournal.comnih.gov | 2-Aminopyridine derivatives, Polysubstituted amino pyrazoles. chemijournal.comnih.gov |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Chlorobiphenyl 2 Ylamine Hydrochloride
Mechanistic Investigations of Amino Group Transformations
The amino group (-NH₂) is the primary site of reactivity in 3'-Chlorobiphenyl-2-ylamine hydrochloride, undergoing a variety of transformations central to synthetic chemistry.
Generally, the nucleophilicity of aromatic amines is lower than that of aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic π-system. For 3'-Chlorobiphenyl-2-ylamine, the nucleophilicity is further influenced by the chlorine atom on the second ring. Although distant, the chlorine atom is electron-withdrawing through its inductive effect, which can slightly decrease the electron density of the entire biphenyl (B1667301) system and, consequently, the basicity and nucleophilicity of the amino group. eurochlor.orgmasterorganicchemistry.com
Substitution reactions involving the amino group, such as acylation or alkylation, proceed via a standard nucleophilic addition-elimination mechanism. The amine attacks the electrophilic center (e.g., the carbonyl carbon of an acyl chloride), forming a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of a leaving group yields the final product. The rate of these reactions is dependent on both the nucleophilicity of the amine and the electrophilicity of the reacting partner.
| Amine | Relative Nucleophilicity (Qualitative) | Key Influencing Factors |
|---|---|---|
| Aliphatic Amine (e.g., Cyclohexylamine) | High | Localized lone pair on nitrogen. |
| Aniline (B41778) | Moderate | Lone pair delocalization into one aromatic ring. |
| 3'-Chlorobiphenyl-2-ylamine | Moderate to Low | Lone pair delocalization and weak inductive withdrawal from the chloro-substituent. eurochlor.orgmasterorganicchemistry.com |
| 4-Nitroaniline | Low | Strong resonance withdrawal by the nitro group. |
The amino group of 3'-Chlorobiphenyl-2-ylamine can undergo oxidation. Mild oxidizing agents can lead to the formation of complex products, including azo compounds through oxidative coupling. acs.org For instance, the oxidative coupling of anilines can produce azoxybenzenes, which can be further reduced to azo compounds. acs.org Stronger oxidation can lead to the formation of nitro compounds or even degradation of the aromatic rings. The metabolism of related polychlorinated biphenyls (PCBs) often involves oxidative processes catalyzed by enzymes like cytochrome P450, leading to hydroxylated metabolites. nih.gov A similar pathway could be anticipated for 3'-Chlorobiphenyl-2-ylamine, where oxidation could occur on the aromatic rings or at the nitrogen atom.
Reductive pathways are less common for the amino group itself but are relevant for derivatives. For example, if the amine is first converted to a diazonium salt, it can be reduced to a hydrazine (B178648) (Ar-NH-NH₂). libretexts.org The biphenyl structure itself is generally resistant to reduction under standard conditions, but catalytic hydrogenation at high pressure and temperature can reduce the aromatic rings.
One of the most significant reactions of primary aromatic amines is diazotization, which converts the amino group into a diazonium salt (-N₂⁺). This reaction is typically performed by treating the amine hydrochloride salt with sodium nitrite (B80452) (NaNO₂) in a cold, acidic solution. researchgate.net
The mechanism proceeds as follows:
Formation of Nitrous Acid: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂).
Formation of the Nitrosating Agent: Nitrous acid is further protonated and loses water to form the nitrosonium ion (NO⁺), which is a potent electrophile. In the presence of chloride ions, nitrosyl chloride (NOCl) can also act as the nitrosating agent. rsc.orgrsc.org
N-Nitrosation: The nucleophilic amino group of 3'-Chlorobiphenyl-2-ylamine attacks the electrophilic nitrosonium ion, forming an N-nitrosoammonium ion.
Deprotonation and Tautomerization: This intermediate is deprotonated to form an N-nitrosamine, which then undergoes a series of proton transfers (tautomerization) to form a diazohydroxide.
Formation of the Diazonium Ion: The hydroxyl group of the diazohydroxide is protonated in the acidic solution, creating a good leaving group (H₂O). The departure of water results in the formation of the stable 3'-chlorobiphenyl-2-diazonium ion. researchgate.netacs.org
The resulting diazonium salt is a valuable synthetic intermediate. It can undergo azo-coupling , an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile. wikipedia.org It couples with electron-rich aromatic compounds (the coupling component), such as phenols or anilines, to form highly colored azo compounds. organic-chemistry.org The substitution typically occurs at the para position of the coupling component due to steric considerations. wikipedia.org The reaction is pH-sensitive, requiring mildly acidic or neutral conditions to ensure a sufficient concentration of the activated coupling component without decomposing the diazonium salt. organic-chemistry.org
Influence of Halogenation on Biphenylamine Reactivity and Selectivity
The chlorine atom at the 3'-position of the biphenyl system significantly influences the molecule's reactivity through a combination of electronic and steric effects. rsc.orgrsc.org
Inductive Effect (-I): Chlorine is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect. This effect deactivates the aromatic ring to which it is attached (the phenyl ring without the amine) towards electrophilic substitution. It also has a minor deactivating influence on the second ring, slightly reducing the nucleophilicity of the amino group. eurochlor.orgresearchgate.net
Mesomeric (Resonance) Effect (+M): The chlorine atom has lone pairs of electrons that can be donated into the aromatic π-system. This resonance effect is electron-donating and directs incoming electrophiles to the ortho and para positions relative to the chlorine. However, for halogens, the inductive effect typically outweighs the resonance effect in terms of ring activation.
Steric Effects: The chlorine atom is relatively bulky and can cause steric hindrance, influencing the regioselectivity of reactions on the chlorinated ring. rsc.org
In the context of 3'-Chlorobiphenyl-2-ylamine, the chlorine atom primarily deactivates the second ring. The first ring, containing the powerful ortho, para-directing amino group, remains the more activated ring for electrophilic aromatic substitution. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the amino group, with the position para to the amine (the 5-position) being sterically most accessible.
| Effect | Description | Impact on Reactivity of 3'-Chlorobiphenyl-2-ylamine |
|---|---|---|
| Inductive (-I) | Electron withdrawal through the sigma bond framework. | Deactivates both rings (stronger on the chlorinated ring); slightly reduces amine nucleophilicity. eurochlor.org |
| Mesomeric (+M) | Electron donation into the pi system via lone pairs. | Directs electrophiles to ortho/para positions on the chlorinated ring (a minor pathway). |
| Steric Hindrance | Physical bulk of the chlorine atom. | Can influence regioselectivity of reactions on the chlorinated ring. rsc.org |
Kinetic and Thermodynamic Studies of Biphenylamine Conversions
The outcome of chemical reactions involving 3'-Chlorobiphenyl-2-ylamine can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com
Kinetic Control: At lower temperatures, reactions are often irreversible. The major product formed is the one that is generated fastest, i.e., the one with the lowest activation energy. This is known as the kinetic product. libretexts.orgopenstax.org
Thermodynamic Control: At higher temperatures, reactions may become reversible, allowing an equilibrium to be established. Under these conditions, the major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product. libretexts.orgopenstax.org
For example, in an electrophilic substitution on the aminated ring, attack at the position para to the amino group (5-position) is sterically favored and likely the kinetic product. However, if multiple products can be formed and the reaction is reversible, a different, more stable isomer could potentially become the thermodynamic product. Studies on the diazotization of substituted anilines have shown that reaction rates are highly dependent on the electronic nature of the substituents, with electron-donating groups increasing the rate and electron-withdrawing groups decreasing it. rsc.orgacs.org The relative rates often correlate with the Hammett equation, providing a quantitative measure of electronic effects on the transition state. acs.org
Computational Chemistry in Mechanistic Elucidation of this compound Transformations
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the reaction mechanisms of complex organic molecules like this compound. researchgate.netmdpi.com These methods can provide insights that are difficult to obtain experimentally.
Reaction Pathway Mapping: DFT calculations can map the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. This allows for the determination of activation energies and reaction enthalpies, helping to predict whether a reaction is kinetically or thermodynamically favored. bohrium.com
Electronic Structure Analysis: Analysis of the molecule's electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can predict sites of reactivity. For 3'-Chlorobiphenyl-2-ylamine, the HOMO is likely localized on the aminated ring and the nitrogen atom, confirming its role as the primary nucleophilic center and the site of electrophilic attack. researchgate.netresearchgate.net
Substituent Effects: Computational models can quantify the electronic (inductive, resonance) and steric effects of the chlorine substituent, corroborating and refining qualitative chemical principles. nih.govrsc.org This helps in understanding its influence on reaction rates and regioselectivity.
By modeling the transition states for reactions like diazotization or electrophilic substitution, researchers can gain a detailed, three-dimensional understanding of the reaction mechanism and predict the product distribution under different conditions. researchgate.net
Density Functional Theory (DFT) Applications in Reaction Pathway Analysis
Density Functional Theory (DFT) has become a powerful tool for elucidating the intricate details of chemical reactions at the molecular level. For compounds structurally related to this compound, such as other chlorinated biphenyls, DFT calculations are instrumental in mapping out potential energy surfaces and identifying transition states, intermediates, and final products.
DFT studies on related polychlorinated biphenyls (PCBs) have successfully utilized methods like B3LYP with various basis sets (e.g., 6-31G(d), 6-311G(d,p)) to determine structures and rotational barriers. researchgate.net For instance, the analysis of rotational energy barriers in PCBs provides insight into the molecule's flexibility, a factor that can influence its reactivity and toxicological profile. researchgate.net The investigation of reaction pathways often involves locating the transition state structures and calculating the activation energies, which are critical in determining the rate-determining step of a reaction. In a study on the reaction of dichloroethylene carbonate with triethylamine, DFT calculations were crucial in elucidating the mechanism of hydrochloride formation and identifying the rate-determining step as the initial HCl elimination. rsc.org
The application of DFT can also extend to understanding the role of solvents in reaction mechanisms. Studies on similar chlorinated aromatic compounds, like 3-chloropyridine, have employed DFT to investigate how different solvent environments affect the molecular structure and vibrational frequencies, which in turn can influence reaction pathways. researchgate.net
Table 1: Example DFT-Calculated Parameters for Related Chlorinated Compounds This table presents example data from DFT studies on compounds structurally analogous to this compound to illustrate the types of parameters that can be calculated.
| Compound | Method/Basis Set | Calculated Parameter | Value | Reference |
| 3,3',4,4',5,5'-Hexachlorobiphenyl | B3LYP/6-31G* | Rotational Barrier Height | Low (indicating flexibility) | researchgate.net |
| 3-Chloropyridine | DFT/B3LYP-6311++G(d,p) | C-Cl Stretching Vibration (in vacuum) | ~1096 cm⁻¹ | researchgate.net |
| Dichloroethylene Carbonate Reaction Intermediate | DFT | Activation Energy for HCl elimination | Rate-determining | rsc.org |
In Silico Prediction of Reactivity and Interaction Mechanisms
In silico methods, particularly those based on computational chemistry, are invaluable for predicting the reactivity and interaction mechanisms of molecules like this compound. These predictive models can help in understanding how a molecule might interact with biological systems or other chemical species.
Molecular Electrostatic Potential (MEP) maps are another powerful in silico tool. They provide a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nanobioletters.com These maps are instrumental in predicting how a molecule will orient itself as it approaches another reactant and where non-covalent interactions, such as hydrogen bonding, are likely to occur.
Furthermore, machine learning models can be developed to predict specific types of reactivity. For instance, in silico models have been created to predict the formation of reactive metabolites, which are often implicated in idiosyncratic drug toxicity. nih.gov These models use molecular fingerprints and graph-based neural networks to classify compounds based on their potential to generate reactive species. nih.gov
Table 2: In Silico Predicted Reactivity Descriptors for Analogous Compounds This table showcases the types of reactivity descriptors that can be predicted using in silico methods, with example data from related compounds.
| Compound/System | In Silico Method | Predicted Descriptor/Finding | Significance | Reference |
| 3,3',4,4',5,5'-Hexachlorobiphenyl | Conceptual DFT | High Electron Affinity | Indicates electron-accepting nature, a factor in toxicity | researchgate.net |
| 2-Amino-4-chlorobenzonitrile | Mulliken Analysis (DFT) | Highly Negative Charges on Nitrogen Atoms | Suggests capability to act as a nucleophilic agent | analis.com.my |
| General Drug-like Molecules | Machine Learning (MPNN) | Prediction of Reactive Metabolite Formation | Can identify potential for idiosyncratic drug toxicity | nih.gov |
3 Chlorobiphenyl 2 Ylamine Hydrochloride As a Key Intermediate in Advanced Organic Synthesis and Materials Science Research
Role in the Construction of Complex Organic Molecules
The utility of 3'-Chlorobiphenyl-2-ylamine hydrochloride as a foundational component in organic synthesis is rooted in its distinct chemical architecture. The primary amine (-NH2) group is a nucleophilic center and a key functional handle for a multitude of chemical transformations. It readily participates in reactions such as acylation, alkylation, and diazotization, allowing for the extension of the molecular framework.
For instance, the amine can be acylated to form amides, which are precursors to more complex structures or can serve to protect the amine group during subsequent reactions on the aromatic rings. The biphenyl (B1667301) scaffold itself provides a rigid, sterically defined backbone, influencing the three-dimensional shape of the final molecule. This is particularly crucial in the synthesis of pharmacologically active compounds and other specialty chemicals where specific conformations are required for activity. Research into related 2-aminobiphenyl (B1664054) compounds shows their wide application as important intermediates in the pharmaceutical, pesticide, and chemical industries. google.com
Precursor for Advanced Ligand Development in Catalysis Research
In the field of catalysis, the design of organic ligands is paramount for controlling the activity and selectivity of metal catalysts. Substituted 2-aminobiphenyls are valuable scaffolds for creating sophisticated ligands used in cross-coupling reactions. The amine group of this compound can be functionalized, for example, by reacting it with chlorophosphines to create phosphine-amine (P,N) ligands.
These bidentate ligands can chelate to a metal center, such as palladium or iridium, forming stable, well-defined catalyst complexes. acs.orgnih.gov The electronic properties of the ligand, influenced by the chloro-substituent, and the steric bulk of the biphenyl structure play a critical role in the efficiency of catalytic cycles, such as those in Suzuki-Miyaura and C-N cross-coupling reactions. acs.org The development of N-substituted 2-aminobiphenyl palladium precatalysts, for example, demonstrates how modifications to the aminobiphenyl core lead to highly effective and specialized catalytic systems. acs.org
Table 1: Selected Research on Ligands Derived from Aminobiphenyl Scaffolds
| Research Area | Catalyst/Ligand Type | Application | Key Finding |
|---|---|---|---|
| Cross-Coupling Reactions | N-Substituted 2-Aminobiphenylpalladium Precatalysts | Suzuki–Miyaura and C–N Couplings | N-substitution prevents product contamination and substrate waste. acs.org |
| Transfer Hydrogenation | Cp*Ir-(pyridinylmethyl)sulfonamide Complexes | Reduction of Ketones and Imines | Ligand substituents significantly influence catalytic properties. nih.gov |
| Asymmetric Catalysis | Bis(oxazolinyl)thiophene Ligands with Cu(II) | Friedel–Crafts Alkylation | Chiral ligands on different backbones enable asymmetric C-C bond formation. nih.gov |
| General Catalysis | Aminophenol-based Ligands | Oxygen Activation, C-C and C-N Couplings | Redox-active ligands participate directly in catalytic transformations. derpharmachemica.com |
Strategic Building Block for Agrochemical Research (e.g., fungicide precursors)
While direct large-scale application of the 3'-chloro isomer is not widely documented in major agrochemicals, its structural isomer, 4'-Chlorobiphenyl-2-ylamine, is a critical intermediate in the synthesis of the highly successful fungicide, Boscalid. google.compatsnap.comcymitquimica.com Boscalid is a nicotinamide (B372718) fungicide that functions by inhibiting the succinate (B1194679) dehydrogenase enzyme in the mitochondrial respiratory chain of fungi. patsnap.com
The synthesis of Boscalid involves the condensation of 2-chloronicotinic acid with 4'-Chlorobiphenyl-2-ylamine. The specific biphenyl structure is instrumental to the compound's ability to fit into the enzyme's active site and disrupt fungal respiration. The extensive use of the 4'-chloro isomer, with industrial production exceeding 1,000 tons annually, highlights the importance of the chlorobiphenyl-amine scaffold in modern agriculture. Research into synthetic routes, such as the Gomberg-Bachmann reaction, has been optimized for the industrial-scale production of these vital precursors. google.compatsnap.com
Application in the Research and Development of Dyes and Pigments
Aromatic amines are foundational components in the synthesis of a vast array of dyes and pigments, particularly azo dyes. The synthesis of an azo dye involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich aromatic compound. The amine group of this compound can be converted into a diazonium salt using nitrous acid. This reactive intermediate can then be coupled with phenols or other anilines to produce highly colored azo compounds.
The extended conjugation provided by the biphenyl backbone, combined with the electronic effects of the chlorine atom, can be used to tune the color and properties (e.g., lightfastness, solubility) of the resulting dye. While specific dyes derived from the 3'-chloro isomer are not extensively cataloged, its structural features make it a viable candidate for research into new chromophores. Vendor information for the related 4'-isomer lists "Organic Pigments" as a related application category, suggesting the utility of this class of compounds in the coloration industry. bldpharm.com
Contributions to Novel Materials Development and Polymer Chemistry Research
The bifunctional nature of this compound also lends itself to applications in materials science and polymer chemistry. The amine group can serve as a monomeric unit in polymerization reactions. For example, it can undergo polycondensation with dicarboxylic acids or their derivatives to form polyamides, a class of high-performance polymers known for their thermal stability and mechanical strength.
The rigid biphenyl unit incorporated into the polymer backbone would impart high thermal resistance and specific mechanical properties. Furthermore, the chlorine atom provides a site for further post-polymerization modification or can influence the polymer's solubility and electronic properties. This class of compounds is associated with research into materials for OLEDs (Organic Light Emitting Diodes) and other functional polymers where tailored electronic and physical properties are essential. bldpharm.com The development of N-aryl-linked spirocyclic polymers for membrane applications showcases how aminobiphenyl-type structures are used to create advanced materials with specific functions. acs.org
Table 2: Mentioned Chemical Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | 1172032-93-7 |
| 4'-Chlorobiphenyl-2-ylamine | 1204-44-0 |
| Boscalid | 188425-85-6 |
| 2-Chloronicotinic acid | 2942-59-8 |
| Palladium(II) acetate (B1210297) | 3375-31-3 |
| Methanesulfonic acid | 75-75-2 |
| n-Butyllithium | 109-72-8 |
| Iodomethane | 74-88-4 |
Advanced Spectroscopic and Analytical Characterization Techniques for Biphenylamine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 3'-Chlorobiphenyl-2-ylamine hydrochloride. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region (typically between 7.0 and 8.0 ppm). The protons on the two phenyl rings will show distinct chemical shifts due to the different electronic environments created by the amino group, the chlorine atom, and the biphenyl (B1667301) linkage. The formation of the hydrochloride salt will cause a downfield shift of the protons on the aminophenyl ring, particularly those ortho and para to the -NH₃⁺ group, due to the electron-withdrawing nature of the protonated amine. The -NH₃⁺ protons themselves would likely appear as a broad singlet at a significantly downfield chemical shift.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, twelve distinct signals are expected for the aromatic carbons. The carbon atom attached to the chlorine (C3') will be influenced by the halogen's electronegativity and will have a characteristic chemical shift. The carbon atom bearing the amino group (C2) will also show a specific chemical shift, which will be affected by protonation. The chemical shifts of the other aromatic carbons will be influenced by their position relative to these substituents and the biphenyl linkage.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (based on analogues)
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic C-H | 7.0 - 8.0 |
| ¹H | -NH₃⁺ | > 8.0 (broad) |
| ¹³C | Aromatic C-H | 115 - 135 |
| ¹³C | Aromatic C-Cl | 130 - 140 |
| ¹³C | Aromatic C-N | 140 - 150 |
| ¹³C | Aromatic C-C (bridge) | 125 - 145 |
Mass Spectrometry (MS) in Molecular Identification and Mechanistic Studies
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
For this compound, the analysis would typically be performed on the free base, 3'-Chlorobiphenyl-2-ylamine, after neutralization. The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. For 3'-Chlorobiphenyl-2-ylamine, common fragmentation pathways would likely involve:
Loss of a chlorine atom: This would result in a significant fragment ion at [M-Cl]⁺.
Loss of the amino group: A fragment corresponding to [M-NH₂]⁺ may be observed.
Cleavage of the biphenyl bond: This could lead to fragments corresponding to the individual chlorophenyl and aminophenyl cations.
Loss of HCN from the aminophenyl ring: A common fragmentation pathway for anilines.
The presence of chlorine would be evident from the isotopic pattern of the molecular ion and chlorine-containing fragments, with the characteristic ~3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes.
Table 2: Predicted Key Mass Fragments for 3'-Chlorobiphenyl-2-ylamine
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 203/205 | [C₁₂H₁₀ClN]⁺ | Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| 168 | [C₁₂H₁₀N]⁺ | Loss of Cl radical |
| 167 | [C₁₂H₉N]⁺ | Loss of HCl |
| 152 | [C₁₂H₈]⁺ | Loss of NH₂ and Cl radicals |
| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation (with ³⁵Cl/³⁷Cl isotope pattern) |
| 92 | [C₆H₆N]⁺ | Aminophenyl cation |
Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within a molecule. These techniques are complementary and are used to obtain a complete vibrational profile of the compound. tandfonline.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine salt, the aromatic rings, and the carbon-chlorine bond.
N-H stretching: The -NH₃⁺ group of the hydrochloride salt will exhibit broad and strong absorption bands in the region of 2800-3200 cm⁻¹.
Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
C-N stretching: This vibration for aromatic amines is usually found in the 1250-1350 cm⁻¹ range.
C-Cl stretching: The carbon-chlorine stretching vibration for aryl chlorides gives rise to a strong absorption in the 1000-1100 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. For this compound, key Raman signals would include:
Ring breathing modes: The symmetric vibrations of the biphenyl rings would produce strong Raman signals. researchgate.net
C-C stretching: The inter-ring C-C stretching vibration would also be Raman active.
C-Cl stretching: This bond will also give a characteristic Raman signal.
A detailed vibrational analysis of 2-aminobiphenyl (B1664054) has been reported, providing a solid foundation for the interpretation of the spectra of its chlorinated derivatives. tandfonline.com
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H stretch (-NH₃⁺) | 2800-3200 (strong, broad) | Weak |
| Aromatic C-H stretch | 3000-3100 (medium) | Strong |
| Aromatic C=C stretch | 1450-1600 (strong) | Strong |
| C-N stretch | 1250-1350 (medium) | Medium |
| C-Cl stretch | 1000-1100 (strong) | Medium |
X-ray Diffraction for Solid-State Structure and Crystal Engineering
X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal XRD analysis of this compound would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonding and π-π stacking.
While a specific crystal structure for this compound is not publicly available, studies on related amine salts provide insights into the principles of their crystal engineering. nih.govmdpi.com In the solid state, the protonated amine (-NH₃⁺) group would act as a hydrogen bond donor, forming strong hydrogen bonds with the chloride counter-ion (Cl⁻). These hydrogen bonds play a crucial role in directing the packing of the molecules in the crystal lattice. The biphenyl rings may engage in π-π stacking interactions, further stabilizing the crystal structure. The dihedral angle between the two phenyl rings is another important conformational feature that would be determined by X-ray diffraction.
Powder X-ray diffraction (PXRD) is used to characterize the bulk crystalline form of the material, identify different polymorphic forms, and assess its purity.
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for the analysis of mixtures containing this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly used methods.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a standard method for the purity assessment of non-volatile organic compounds like this compound. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound is a characteristic property under specific chromatographic conditions. The purity is determined by integrating the peak area of the main component and any impurities. HPLC methods have been developed for the separation and quantification of isomeric aminobiphenyls. gcms.czhelixchrom.com
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds. For the analysis of this compound, the sample would typically be neutralized to the free base before injection. A capillary column with a non-polar or medium-polarity stationary phase would be used for separation. GC-MS allows for both the separation of components in a mixture and their identification based on their mass spectra. GC methods are well-established for the analysis of chlorinated biphenyls. researchgate.net
Table 4: Typical Chromatographic Conditions for the Analysis of Chlorinated Biphenylamines
| Technique | Column | Mobile Phase / Carrier Gas | Detector |
|---|---|---|---|
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water with buffer | UV-Vis |
| GC | Capillary (e.g., DB-5ms) | Helium or Hydrogen | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
Emerging Research Frontiers and Future Perspectives in 3 Chlorobiphenyl 2 Ylamine Hydrochloride Chemistry
Rational Design of Next-Generation Biphenylamine Derivatives with Enhanced Properties
The rational design of novel derivatives of 3'-Chlorobiphenyl-2-ylamine hydrochloride is a promising avenue for the development of molecules with tailored properties. This approach involves the strategic modification of the parent structure to optimize its biological activity, material characteristics, or catalytic efficacy. Key to this endeavor is the understanding of structure-property relationships, which can be elucidated through a combination of computational modeling and empirical studies.
Future research in this area will likely focus on several key aspects of molecular design:
Modulation of Electronic Properties: The electronic nature of the biphenyl (B1667301) system can be fine-tuned by introducing electron-donating or electron-withdrawing groups at various positions on the phenyl rings. For instance, the introduction of a nitro group or a cyano group could significantly alter the electron density distribution, impacting the molecule's reactivity and its potential as a ligand or a pharmacophore.
Steric Hindrance and Conformational Control: The rotational freedom around the biphenyl linkage can be controlled by introducing bulky substituents ortho to the inter-ring bond. This can lead to the formation of stable atropisomers, which are stereoisomers arising from hindered rotation. The synthesis of enantiomerically pure atropisomeric biphenylamines derived from this compound could open up new possibilities in asymmetric catalysis and chiral recognition.
Introduction of Functional Groups for Targeted Interactions: The amino group of this compound serves as a versatile handle for the introduction of a wide array of functional groups. For example, acylation, alkylation, or sulfonylation of the amine can lead to derivatives with altered solubility, lipophilicity, and hydrogen bonding capabilities, which are critical parameters for medicinal chemistry applications.
| Design Strategy | Objective | Potential Application |
| Introduction of electron-withdrawing groups | Modulate electronic properties | Organic electronics, catalysis |
| Introduction of bulky ortho-substituents | Induce atropisomerism | Asymmetric catalysis, chiral sensors |
| Derivatization of the amino group | Enhance biological activity | Medicinal chemistry |
| Introduction of hydrophilic moieties | Improve aqueous solubility | Drug development |
Exploration of Novel Catalytic Applications for Biphenylamine-Derived Ligands
Biphenylamine derivatives have emerged as a versatile class of ligands for a variety of transition metal-catalyzed reactions. The unique steric and electronic properties of the biphenyl scaffold, coupled with the coordinating ability of the amino group, make them attractive candidates for the development of novel catalytic systems. Ligands derived from this compound could find applications in several areas of catalysis.
The development of chiral ligands based on the this compound framework is a particularly exciting prospect. The inherent chirality of atropisomeric biphenylamines can be exploited to create highly effective ligands for asymmetric catalysis. For example, phosphine-substituted biphenylamine ligands, analogous to the well-known Buchwald-type ligands, could be synthesized and evaluated in asymmetric cross-coupling reactions.
| Catalytic Application | Ligand Type | Potential Reaction |
| Asymmetric Hydrogenation | Chiral phosphine-biphenylamine | Enantioselective reduction of ketones and olefins |
| Asymmetric Cross-Coupling | Chiral phosphine-biphenylamine | Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions |
| Oxidation Catalysis | Biphenylamine-metal complexes | Selective oxidation of alcohols and hydrocarbons |
| Polymerization | Biphenylamine-based initiators | Controlled radical polymerization |
Development of Chemo- and Regioselective Synthesis Strategies
The development of efficient and selective synthetic methods is crucial for unlocking the full potential of this compound and its derivatives. While the synthesis of substituted biphenyls is well-established, the chemo- and regioselective functionalization of the this compound scaffold presents ongoing challenges and opportunities for innovation.
Future research in this area will likely focus on the development of novel synthetic methodologies that allow for the precise installation of functional groups at specific positions on the biphenyl rings. This could involve the use of advanced catalytic methods, such as C-H activation, to directly functionalize the aromatic rings without the need for pre-installed directing groups.
| Synthetic Strategy | Objective | Key Features |
| Directed ortho-metalation | Regioselective functionalization of the aniline (B41778) ring | High regioselectivity, broad substrate scope |
| C-H activation | Direct functionalization of C-H bonds | Atom economy, step efficiency |
| Suzuki-Miyaura cross-coupling | Construction of the biphenyl core | Mild reaction conditions, high yields |
| Buchwald-Hartwig amination | Introduction of the amino group | Versatile method for C-N bond formation |
Interdisciplinary Research Integrating Biphenylamine Chemistry with Other Fields
The unique properties of this compound and its derivatives make them attractive candidates for interdisciplinary research at the interface of chemistry, biology, and materials science.
In the field of medicinal chemistry , the biphenylamine scaffold is a common motif in a number of biologically active compounds. The rational design and synthesis of novel derivatives of this compound could lead to the discovery of new therapeutic agents with a range of pharmacological activities. For example, the introduction of specific pharmacophores onto the biphenylamine backbone could lead to the development of potent and selective inhibitors of enzymes or receptors implicated in disease.
In materials science , the rigid and planar nature of the biphenyl scaffold makes it an ideal building block for the construction of organic electronic materials. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to tune the electronic properties of the biphenylamine core through chemical modification would allow for the rational design of materials with optimized performance characteristics.
| Interdisciplinary Field | Potential Application | Key Properties |
| Medicinal Chemistry | Anticancer agents, enzyme inhibitors | Bioactivity, target specificity |
| Materials Science | Organic electronics, sensors | Electronic properties, thermal stability |
| Supramolecular Chemistry | Molecular recognition, self-assembly | Host-guest interactions, defined architectures |
| Chemical Biology | Fluorescent probes, bioconjugation | Photophysical properties, biocompatibility |
Q & A
Q. Critical Parameters :
- Temperature Control : Excess heat during cyclization can lead to dehalogenation side reactions.
- Solvent Purity : Moisture in solvents reduces HCl reactivity, lowering salt yield .
Q. Example Protocol :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Cyclization | Pd(OAc)₂, K₂CO₃, DMF, 80°C | Use degassed solvents to prevent Pd catalyst poisoning |
| Salt Formation | HCl (g), EtOH, 0–5°C | Slow HCl gas bubbling to avoid localized overheating |
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) + 0.1% TFA. Purity ≥95% is typical for research-grade material .
- NMR Spectroscopy :
- ¹H NMR (DMSO-d₆) : Look for aromatic proton splitting patterns (δ 7.2–7.8 ppm) and amine proton signals (δ 2.5–3.5 ppm).
- ¹³C NMR : Confirm the presence of the chlorinated carbon (δ ~125 ppm) .
- Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (deviation <0.4%) .
Basic: What stability considerations are critical for long-term storage of this compound?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .
- Moisture Control : Use desiccants (e.g., silica gel) in storage containers; avoid aqueous solutions unless immediately needed .
- Stability Monitoring : Conduct biannual HPLC analysis to detect degradation products (e.g., free amine or chlorophenol byproducts) .
Advanced: How can researchers resolve contradictions in analytical data between synthesis batches?
Methodological Answer:
- Batch-Specific COA Review : Compare certificates of analysis for solvent residues (e.g., DMF) or unreacted precursors via LC-MS .
- Isotopic Labeling Studies : Use deuterated solvents (e.g., DMSO-d₆) in NMR to distinguish solvent peaks from impurities .
- Kinetic Analysis : Replicate reaction conditions (pH, stirring rate) to identify process variability .
Q. Example Workflow :
HPLC-PDA : Detect UV-absorbing impurities at 254 nm.
Mass Spectrometry : Identify molecular ion peaks ([M+H]⁺ = 234.5 m/z) and fragment patterns.
Statistical Correlation : Use ANOVA to evaluate batch-to-batch variability .
Advanced: What mechanistic insights explain the compound’s degradation under acidic conditions?
Methodological Answer:
- Hydrolysis Pathway : The hydrochloride salt may undergo acid-catalyzed cleavage of the C–N bond, releasing chlorophenol derivatives.
- Accelerated Testing : Expose the compound to 1M HCl at 40°C for 72 hours; monitor via TLC (silica gel, ethyl acetate/hexane 1:1) .
- DFT Calculations : Model the energy barrier for bond cleavage to predict degradation hotspots .
Advanced: How can cross-reactivity with biological targets be minimized during pharmacological assays?
Methodological Answer:
- Structural Analog Screening : Test against arylcyclohexylamine derivatives (e.g., 3-FDCK) to assess selectivity via competitive binding assays .
- Buffer Optimization : Use phosphate-buffered saline (pH 7.4) to stabilize the hydrochloride form and reduce non-specific interactions .
- Control Experiments : Include a free base form (neutral pH) to distinguish salt-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
